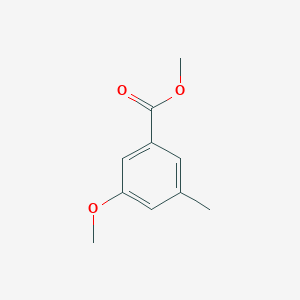

Methyl 3-methoxy-5-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(10(11)13-3)6-9(5-7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZNMWJDXUEMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550749 | |

| Record name | Methyl 3-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108593-44-8 | |

| Record name | Methyl 3-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-methoxy-5-methylbenzoate" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methoxy-5-methylbenzoate

Introduction

This compound is a substituted aromatic ester that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methoxy and methyl groups, influences the electronic properties of the aromatic system, making it a valuable intermediate for synthesizing highly functionalized molecules.[1] In pharmaceutical research, this compound acts as a scaffold for developing novel enzyme inhibitors and receptor modulators, where the specific placement of its functional groups can significantly contribute to target binding affinity and selectivity.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind experimental choices and presents self-validating protocols for key analytical procedures. Our objective is to equip scientists with the foundational knowledge required to effectively handle, characterize, and utilize this versatile compound in their research endeavors.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and physical properties of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 108593-44-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Synonyms | 3-Methoxy-5-methyl-benzoic acid methyl ester | [2][3][4] |

| Physical State | White to off-white crystalline solid | [1] |

| Solubility | Moderate solubility in common organic solvents | [1] |

Scientist's Note: The physical state is reported as a crystalline solid.[1] Due to the presence of a methyl ester and a relatively low molecular weight, it is likely a low-melting solid. For any new batch, it is imperative to experimentally determine the melting point to establish a benchmark for purity.

Structural Characterization and Spectroscopic Profile

The structural integrity of a research chemical is paramount. Spectroscopic analysis provides the definitive confirmation of a compound's identity and purity.

Molecular Structure

The arrangement of the methoxy, methyl, and methyl ester groups on the benzene ring dictates the molecule's reactivity and steric profile.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the specific arrangement of protons in a molecule. The reported ¹H NMR spectrum for this compound provides clear evidence of its structure.

Reported Data: ¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.37 (s, 1H), 6.93 (s, 1H), 3.91 (s, 3H), 3.84 (s, 3H), 2.38 (s, 3H).[3]

Interpretation:

-

δ 7.48, 7.37, 6.93 (s, 1H each): These three singlets correspond to the three protons on the aromatic ring. Their distinct chemical shifts are due to the electronic effects of the substituents.

-

δ 3.91 (s, 3H): This singlet is assigned to the three protons of the methyl ester (-COOCH₃).

-

δ 3.84 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).

-

δ 2.38 (s, 3H): This upfield singlet is characteristic of the three protons of the methyl group attached directly to the aromatic ring.

Anticipated Spectroscopic Data

-

¹³C NMR: Expect signals in the aromatic region (~110-160 ppm), a signal for the ester carbonyl (~165-170 ppm), signals for the methoxy and ester methyl carbons (~50-55 ppm), and a signal for the aromatic-bound methyl carbon (~20-25 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band is expected around 1720-1730 cm⁻¹ corresponding to the C=O stretch of the ester. C-O stretching bands for the ester and ether linkages should appear in the 1000-1300 cm⁻¹ region. C-H stretching from the aromatic and methyl groups will be visible around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 180.20. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59).

Key Physicochemical Parameters for Drug Development

In the context of drug development, properties like solubility and stability are not merely data points; they are critical determinants of a compound's viability.

Solubility Profile

This compound is reported to have moderate solubility in common organic solvents.[1] Due to its predominantly nonpolar aromatic structure and the presence of an ester group, its aqueous solubility is expected to be low. Accurate determination of aqueous solubility is a critical first step in preclinical development.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It is a direct, reliable method that allows the system to reach equilibrium, providing a solubility value that is crucial for developing formulations and predicting bioavailability.

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Scientist's Note: It is critical to avoid disturbing the solid pellet during supernatant collection. Pre-saturating the filter by discarding the first few drops can prevent loss of the analyte due to adsorption.

-

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile). Dilute the filtered supernatant with the same solvent and quantify the concentration using a validated reverse-phase HPLC-UV method.

Chemical Stability

The compound is noted to be sensitive to moisture, which can lead to the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid.[1]

Recommended Storage: To maintain chemical integrity, the compound should be stored at 2-8°C under an inert, anhydrous atmosphere in a tightly sealed container.[1]

Synthesis and Purity Assessment

Understanding the synthetic origin of a compound is crucial for identifying potential impurities. A common route to this compound involves the methylation of its phenolic precursor.

Synthetic Route

A reported synthesis involves the O-methylation of methyl 3-hydroxy-5-methylbenzoate using an alkylating agent like iodomethane in the presence of a base such as cesium carbonate.[3]

Caption: General workflow for synthesis and purification.

Protocol: Purity Analysis by Reverse-Phase HPLC

Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules. It is highly sensitive, reproducible, and capable of separating the final product from starting materials, by-products, and other impurities. The choice of a C18 column is ideal for this molecule of intermediate polarity.

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV-Vis, set to an appropriate wavelength (e.g., 254 nm, where the benzene ring absorbs).

-

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.

-

Scientist's Note: A gradient method is superior to an isocratic one for purity analysis as it can resolve impurities with a wide range of polarities.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[2] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] The compound is moisture-sensitive, so storage under an inert gas like argon or nitrogen is advisable for long-term stability.[1]

-

Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a suitable container for disposal according to local regulations.[1]

-

First Aid:

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has consolidated its key physicochemical properties, from structural identity confirmed by NMR to critical parameters like solubility and stability. By providing not just data but also the rationale behind standard analytical protocols, we empower researchers to utilize this compound with confidence and scientific rigor. A thorough characterization, following the methodologies outlined herein, is the first step toward unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

- ChemShuttle. (n.d.). This compound; CAS No.:108593-44-8.

- Loba Chemie. (2019, January 31). METHYL-3,4,5- TRIMETHOXYBENZOATE MSDS CAS-No.: 1916-07-0 MSDS.

- Parchem. (n.d.). This compound (Cas 108593-44-8).

- ChemBK. (2024, April 9). 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER - Introduction.

- ChemicalBook. (2025, July 24). 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER | 108593-44-8.

Sources

"Methyl 3-methoxy-5-methylbenzoate" CAS number and structure

An In-Depth Technical Guide to Methyl 3-methoxy-5-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a polysubstituted aromatic ester that serves as a crucial intermediate and building block in advanced chemical synthesis. Its unique substitution pattern, featuring electron-donating methoxy and methyl groups meta to a methyl ester, imparts specific electronic properties and steric influences that are highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, characteristic spectroscopic data, key applications, and essential safety and handling procedures. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is characterized by the following identifiers and properties.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 108593-44-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | Derived |

| Molecular Weight | 180.20 g/mol | Derived |

| IUPAC Name | This compound | N/A |

Table 2: Physicochemical Properties

| Property | Description | Source |

| Appearance | White to off-white crystalline solid. | |

| Solubility | Moderately soluble in common organic solvents such as ethyl acetate, dichloromethane, and DMF. | |

| Stability | Sensitive to moisture; may hydrolyze in aqueous environments. Stable under anhydrous conditions. | |

| Storage | Recommended storage at 2-8°C in a tightly sealed container under an inert, dry atmosphere. |

Chemical Structure

The structure of this compound features a benzene ring substituted at positions 1, 3, and 5. The methyl ester group provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. The methoxy and methyl groups are electron-donating, influencing the reactivity of the aromatic ring in electrophilic substitution reactions.

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

This compound is readily synthesized via the Williamson ether synthesis, specifically by the methylation of the corresponding phenol. The following protocol is adapted from established procedures and provides a high-yield pathway to the target compound.[2]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate (1.0 eq)

-

Iodomethane (1.5 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water (H₂O)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 3-hydroxy-5-methylbenzoate (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Expertise & Experience: The use of anhydrous DMF is critical as the reaction involves a strong base and is moisture-sensitive. Water could quench the base and lead to unwanted side reactions.

-

-

Reagent Addition: To the stirred solution, add cesium carbonate (1.5 eq), iodomethane (1.5 eq), and a catalytic amount of DMAP.[2]

-

Causality: Cesium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Iodomethane is the electrophilic methyl source. DMAP can act as a nucleophilic catalyst to accelerate the reaction.

-

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Trustworthiness: This step serves a dual purpose: the water quenches the reaction and dissolves the inorganic salts (like cesium iodide), while the product, being organic, partitions into the ethyl acetate layer.

-

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).

-

Causality: The brine wash helps to remove any residual water from the organic layer and breaks up emulsions, leading to a cleaner separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will afford the crude product.

-

Purification (if necessary): The resulting product is often of high purity (e.g., 92% yield as reported).[2] If further purification is required, column chromatography on silica gel can be employed.

Spectroscopic Characterization

Validation of the synthesized product's identity and purity is achieved through spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.48 | Singlet (s) | 1H | Aromatic H | [2] |

| 7.37 | Singlet (s) | 1H | Aromatic H | [2] |

| 6.93 | Singlet (s) | 1H | Aromatic H | [2] |

| 3.91 | Singlet (s) | 3H | Ester -OCH₃ | [2] |

| 3.84 | Singlet (s) | 3H | Methoxy -OCH₃ | [2] |

| 2.38 | Singlet (s) | 3H | Aromatic -CH₃ | [2] |

| Spectrum acquired in CDCl₃ at 400 MHz.[2] |

-

Interpretation: The three distinct singlets in the aromatic region confirm the 1,3,5-substitution pattern, as no vicinal proton-proton coupling is observed. The three singlets in the aliphatic region correspond to the three distinct methyl groups (ester, methoxy, and aromatic).

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate.

-

Pharmaceutical Synthesis: It serves as a key building block for more complex molecules. The substituents on the ring can direct further reactions and contribute to the binding affinity and selectivity of potential drug candidates targeting enzyme inhibitors or receptor modulators.

-

Materials Science: The defined substitution pattern and electronic properties make it a useful monomer or precursor for the synthesis of specialized polymers and materials with tailored optical or electronic characteristics.

-

Organic Synthesis: The ester functional group can be readily converted to other functionalities. For example, hydrolysis yields 3-methoxy-5-methylbenzoic acid, while reduction can produce the corresponding benzyl alcohol, opening pathways to a wide array of other derivatives.

Safety and Handling

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for aromatic esters should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Fire Safety: While not highly flammable, related compounds like methyl benzoate have a flash point and are considered combustible.[3] Keep away from open flames and sources of ignition.

-

Spills: In case of a spill, absorb the material with an inert absorbent and clean the area with a damp cloth. Dispose of waste according to local regulations.

-

First Aid:

References

Sources

An In-depth Technical Guide to Methyl 3-methoxy-5-methylbenzoate: Synthesis, Characterization, and Potential Applications

A Note on Natural Occurrence: As of the latest literature review, Methyl 3-methoxy-5-methylbenzoate has not been identified as a naturally occurring compound. Its presence has not been documented in plant, fungal, or microbial sources. This guide, therefore, focuses on its synthetic preparation, analytical characterization, and prospective utility for research and development, providing a foundational understanding for its application in medicinal chemistry and materials science.

Executive Summary

This compound is a substituted aromatic ester with potential applications as a building block in organic synthesis and drug discovery. While absent from natural sources, its defined substitution pattern on the benzene ring makes it a valuable intermediate for creating more complex molecules. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its laboratory synthesis, methods for its structural and purity analysis, and a discussion of its potential biological significance based on analogous structures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 108593-44-8 | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the O-methylation of its phenolic precursor, methyl 3-hydroxy-5-methylbenzoate. This reaction, a variation of the Williamson ether synthesis, utilizes a methylating agent in the presence of a base.

Synthetic Workflow

The overall synthetic pathway is a single-step conversion, as illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for O-methylation of phenols.[1]

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate

-

Iodomethane (CH₃I)

-

Cesium Carbonate (Cs₂CO₃)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of methyl 3-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the suspension at room temperature for 10 minutes.

-

Add iodomethane (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Structural Elucidation and Analytical Methods

Confirmation of the structure and assessment of the purity of the synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques is recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

Mass Spectrometry (MS):

-

MS analysis should confirm the molecular weight of 180.20 g/mol . The fragmentation pattern can provide further structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the preferred method for determining the purity of the final compound. A reverse-phase method is typically suitable.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

Potential Biological Significance and Applications

While this compound itself has not been extensively studied for its biological activity, the substituted benzoate scaffold is present in numerous biologically active molecules. Derivatives of benzoic acid have shown a wide range of activities, including antimicrobial and antifungal properties.[2]

Areas for Future Investigation:

-

Antimicrobial Activity: The compound could be screened against a panel of bacterial and fungal strains to determine its potential as an antimicrobial agent. The lipophilicity conferred by the methyl and methoxy groups may influence its ability to penetrate microbial cell membranes.

-

Enzyme Inhibition: Many enzyme inhibitors feature substituted aromatic rings. This compound could serve as a fragment or starting point for the development of inhibitors for various enzyme targets in drug discovery programs.

-

Agrochemicals: Substituted benzoates are also found in some pesticides and herbicides. The unique substitution pattern of this molecule could be explored for potential applications in agriculture.

The primary value of this compound currently lies in its role as a versatile chemical intermediate. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic modifications. The aromatic ring can also undergo further functionalization, allowing for the synthesis of a diverse library of compounds for screening and development.

Conclusion

This compound is a synthetically accessible compound that, despite no known natural occurrence, holds potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the potential for further functionalization make it a valuable building block for the creation of novel molecules with tailored properties. Future research into the biological activities of this compound and its derivatives is warranted to fully explore its potential applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

da Silva, A. C., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2021, 1-11. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methoxy-5-methylbenzoate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Methyl 3-methoxy-5-methylbenzoate. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application and further research.

Introduction

This compound is a substituted aromatic ester with potential applications in organic synthesis and as a building block in the development of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a benzene ring with methoxy, methyl, and methyl ester substituents at the 1, 3, and 5 positions respectively, offers a unique scaffold for further chemical modification. This guide will detail a reliable synthetic pathway to this compound and the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step process, commencing with the synthesis of the key precursor, 3-hydroxy-5-methylbenzoic acid. This is followed by esterification and subsequent methylation to yield the final product.

Part 1: Synthesis of the Precursor, 3-hydroxy-5-methylbenzoic Acid

A plausible and documented route to 3-hydroxy-5-methylbenzoic acid involves the treatment of an appropriate oxo compound with magnesium oxide in water.[1] The reaction proceeds through a series of steps, likely involving an initial aldol-type reaction followed by subsequent transformations to yield the desired aromatic carboxylic acid.

Experimental Protocol: Synthesis of 3-hydroxy-5-methylbenzoic Acid [1]

-

Reaction Setup: To a suitable reaction vessel, add the starting oxo compound (57 g, 0.21 mol) and water (450 mL).

-

Reagent Addition: While stirring, add magnesium oxide (38.1 g, 0.945 mol). An immediate color change to dark reddish-orange is typically observed, which gradually fades to light brown over approximately 15 minutes.

-

Reaction: Heat the mixture with continuous stirring for 30 minutes.

-

Work-up: After cooling, filter the reaction mixture to remove excess magnesium oxide and any magnesium oxalate byproduct.

-

Isolation: The filtrate is concentrated under reduced pressure to a volume of about 30 mL. This concentrate is then slowly added to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL), leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water to afford 3-hydroxy-5-methylbenzoic acid as a light brown solid.

Characterization of 3-hydroxy-5-methylbenzoic Acid: [1]

-

Melting Point: 202-203 °C

-

¹H NMR (D₂O): δ 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)

-

¹³C NMR (D₂O): δ 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26

Part 2: Esterification of 3-hydroxy-5-methylbenzoic Acid

The next step involves the conversion of the carboxylic acid to its methyl ester. A standard and efficient method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-methylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxy-5-methylbenzoate. The product can be further purified by recrystallization or column chromatography.

Part 3: Methylation to this compound

The final step is the methylation of the hydroxyl group of methyl 3-hydroxy-5-methylbenzoate. This can be achieved using a suitable methylating agent, such as iodomethane, in the presence of a base.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: To a solution of methyl 3-hydroxy-5-methylbenzoate (20.0 g, 120 mmol) in N,N-dimethylformamide (120 mL), add iodomethane (11.2 mL, 180 mmol) and cesium carbonate (4.65 g, 180 mmol). A catalytic amount of 4-dimethylaminopyridine can also be added.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water (200 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Isolation and Purification: Combine the organic phases, wash with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the target product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR (400 MHz, CDCl₃) Data: [2]

-

δ 7.48 (s, 1H)

-

δ 7.37 (s, 1H)

-

δ 6.93 (s, 1H)

-

δ 3.91 (s, 3H)

-

δ 3.84 (s, 3H)

-

δ 2.38 (s, 3H)

-

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Based on the structure and data for similar compounds, the expected chemical shifts are in the aromatic, ester, and methyl regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and methoxy groups, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Data Summary

| Compound | ¹H NMR (CDCl₃, 400 MHz) |

| This compound | δ 7.48 (s, 1H), 7.37 (s, 1H), 6.93 (s, 1H), 3.91 (s, 3H), 3.84 (s, 3H), 2.38 (s, 3H)[2] |

| Compound | Melting Point (°C) | ¹H NMR (D₂O) | ¹³C NMR (D₂O) |

| 3-hydroxy-5-methylbenzoic acid | 202-203[1] | δ 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)[1] | δ 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26[1] |

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in this guide.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Chemical Hazards:

-

Strong Acids (Sulfuric Acid, Hydrochloric Acid): Corrosive and can cause severe burns. Handle with extreme care and add slowly to solutions to avoid splashing.

-

Iodomethane: Toxic and a suspected carcinogen. Handle only in a fume hood and take precautions to avoid skin contact and inhalation.

-

Organic Solvents (Methanol, Ethyl Acetate, DMF): Flammable and can be harmful if inhaled or absorbed through the skin.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

It is highly recommended to consult the Safety Data Sheets (SDS) for all chemicals used in these procedures before commencing any experimental work.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind each step, researchers can reliably produce and verify this valuable chemical intermediate. The provided characterization data serves as a benchmark for quality control and confirmation of the final product. As with all chemical syntheses, adherence to safety protocols is paramount.

References

Sources

A Comprehensive Technical Guide to Methyl 3-methoxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-5-methylbenzoate is an aromatic ester with a distinct substitution pattern that makes it a valuable building block in synthetic organic chemistry. Its formal IUPAC name is This compound . This guide provides an in-depth overview of its chemical identity, properties, a detailed synthesis protocol, and potential applications in research and development.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature of this compound is crucial for unambiguous communication in a scientific context.

IUPAC Name: this compound[1]

Synonyms:

-

Benzoic acid, 3-methoxy-5-methyl-, methyl ester[1]

-

Methyl 3-methyl-5-(methyloxy)benzoate[1]

-

Methyl 5-methoxy-3-methylbenzoate[1]

Molecular Formula: C10H12O3[1]

Molecular Weight: 180.20 g/mol [1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H12O3 | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 108593-44-8 |

Synthesis Protocol: O-Methylation of Methyl 3-hydroxy-5-methylbenzoate

A common and efficient method for the synthesis of this compound is the O-methylation of its phenolic precursor, methyl 3-hydroxy-5-methylbenzoate.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

The following protocol is based on a general procedure for the synthesis of this compound.[2]

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Iodomethane (1.5 eq)

-

Cesium Carbonate (1.5 eq)

-

4-Dimethylaminopyridine (catalytic amount)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-hydroxy-5-methylbenzoate (1.0 eq) in N,N-dimethylformamide.

-

Addition of Reagents: To the solution, add iodomethane (1.5 eq) followed by cesium carbonate (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup:

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases and wash with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Mechanistic Insights

The reaction proceeds via a Williamson ether synthesis mechanism. The cesium carbonate acts as a base to deprotonate the hydroxyl group of methyl 3-hydroxy-5-methylbenzoate, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of iodomethane in an SN2 reaction, displacing the iodide ion and forming the desired ether linkage. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motif is present in various natural products and pharmaceutically active compounds. As a substituted benzoic acid derivative, it can serve as a versatile intermediate in the synthesis of more complex molecules with potential applications in:

-

Fragment-Based Drug Discovery: Its relatively simple structure and defined substitution pattern make it a potential fragment for screening against biological targets.

-

Lead Optimization: The methoxy and methyl groups can be further functionalized or modified to explore structure-activity relationships (SAR) in a lead optimization campaign.

-

Materials Science: Aromatic esters are sometimes used in the development of polymers and other advanced materials.

Related Compounds of Interest

It is important to distinguish this compound from other structurally similar compounds that may have different properties and applications.

-

Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate): A naturally occurring compound found in lichens and fungi with known phytotoxic and antifungal activities.[3][4][5] It has also been investigated for its potential to inhibit enzymes like PTP1B, which is a target for type 2 diabetes and obesity treatment.[4][5]

-

Methyl 3-methoxybenzoate: A simpler analog lacking the C5-methyl group.[6][7]

-

Methyl 3-amino-5-methoxybenzoate: An analog where the methyl group is replaced by an amino group, introducing a site for further chemical modifications.[8][9]

-

Methyl 3-methoxy-5-nitrobenzoate: The nitro-substituted analog, which can be a precursor for the synthesis of the corresponding amino compound through reduction.[10]

Conclusion

This compound is a well-defined chemical entity with a clear IUPAC nomenclature and established synthetic routes. While its direct applications are still emerging, its utility as a chemical building block in organic synthesis, particularly in the context of drug discovery and materials science, is significant. A thorough understanding of its properties and synthesis is paramount for researchers and scientists working in these fields.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76658, Methyl Orsellinate. [Link]

-

The Good Scents Company. methyl orsellinate, 3187-58-4. [Link]

-

LookChem. Methyl orsellinate CAS 3187-58-4 production. [Link]

-

Beilstein Journals. Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79332, Methyl 3-methoxybenzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11830046, Methyl 3-amino-5-methoxybenzoate. [Link]

-

US EPA. Benzoic acid, 3,4,5-trimethoxy-, methyl ester - Substance Details. [Link]

-

NIST. Benzoic acid, 3-methoxy-, methyl ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11094797, 3-Methoxy-5-methylbenzaldehyde. [Link]

-

AOBChem USA. 3-Methoxy-5-methylbenzoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 877382, Methyl 3-methoxy-5-nitrobenzoate. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER | 108593-44-8 [chemicalbook.com]

- 3. Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl orsellinate | CAS:3187-58-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. Methyl orsellinate | cAMP | Phosphatase | Antifection | TargetMol [targetmol.com]

- 6. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]

- 8. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 3-methoxy-5-nitrobenzoate | C9H9NO5 | CID 877382 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-methoxy-5-methylbenzoate

This guide provides a comprehensive technical overview of Methyl 3-methoxy-5-methylbenzoate, a substituted aromatic ester of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, and potential applications, offering a foundational understanding for its use in a research and development setting.

Core Chemical Identity

This compound is a polysubstituted benzene derivative characterized by a methyl ester, a methoxy group, and a methyl group attached to the aromatic ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108593-44-8 | N/A |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

The structural arrangement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Notes |

| Appearance | White to off-white solid or powder | Based on typical appearance of similar aromatic esters. |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | Inferred from its chemical structure and general properties of benzoates. |

| Melting Point | Not definitively reported. | Requires experimental determination. |

| Boiling Point | Not definitively reported. | Requires experimental determination under reduced pressure to prevent decomposition. |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-methoxy-5-methylbenzoic acid. A detailed, two-step synthetic workflow is outlined below.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-methoxy-5-methylbenzoic acid

This protocol is based on the methylation of a phenolic hydroxyl group, a common and effective method for the synthesis of anisole derivatives.

Materials:

-

3-hydroxy-5-methylbenzoic acid

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 3-hydroxy-5-methylbenzoic acid in an aqueous solution of sodium hydroxide. The formation of the sodium salt of the starting material is crucial as it deprotonates the carboxylic acid and the phenolic hydroxyl group, making the latter a potent nucleophile.

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Slowly add dimethyl sulfate dropwise to the stirred solution. DMS is a powerful methylating agent but is also toxic and carcinogenic; therefore, appropriate safety precautions must be taken. The phenoxide ion will attack the methyl group of DMS in an SN2 reaction.

-

After the addition is complete, allow the reaction to stir at room temperature overnight to ensure complete methylation.

-

Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, precipitating the crude 3-methoxy-5-methylbenzoic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

Experimental Protocol: Synthesis of this compound

This procedure follows the classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

-

3-methoxy-5-methylbenzoic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend 3-methoxy-5-methylbenzoic acid in an excess of methanol. The large excess of methanol serves as both the solvent and the reactant, driving the equilibrium towards the product side.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.35 | singlet | 3H | -CH₃ (on the aromatic ring) |

| ~3.80 | singlet | 3H | -OCH₃ (methoxy group) |

| ~3.85 | singlet | 3H | -COOCH₃ (ester methyl group) |

| ~6.90 - 7.50 | multiplet | 3H | Aromatic protons |

Note: The exact chemical shifts of the aromatic protons will depend on their specific positions and can be predicted using structure-based calculation software or confirmed by 2D NMR techniques.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~21 | -CH₃ (on the aromatic ring) |

| ~52 | -COOCH₃ (ester methyl group) |

| ~55 | -OCH₃ (methoxy group) |

| ~110 - 160 | Aromatic carbons (6 signals) |

| ~167 | C=O (ester carbonyl) |

Note: The predicted chemical shifts are based on the analysis of similar substituted benzoates. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (methyl groups) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1050 | C-O stretch | Ester and ether linkages |

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the substituted benzoate scaffold is a common motif in pharmacologically active molecules. The presence of methoxy and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with biological targets.

-

Building Block in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the aromatic ring can undergo further electrophilic substitution reactions.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could be used in fragment-based screening to identify new lead compounds for various drug targets.

-

Analogs of Bioactive Compounds: The 3-methoxy-5-methyl substitution pattern may be of interest in the design of analogs of known bioactive natural products or synthetic drugs where this motif could enhance potency or selectivity. Research into the biological activities of substituted benzothiazoles and other similar structures has shown a wide range of pharmacological potential, including anticancer and antimicrobial activities.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Fire Safety: While not highly flammable, it is a combustible solid. Keep away from open flames and high temperatures. Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.

-

Toxicology: The specific toxicological properties of this compound have not been thoroughly investigated. Treat as a potentially hazardous substance. In case of exposure, seek medical attention.

Conclusion

This compound is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol with mechanistic considerations, and an outline of its potential research applications. As with any research chemical, a thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in a laboratory setting.

References

An In-depth Technical Guide on the Biological Activity of Methoxy-Substituted Benzoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted benzoates, a class of phenolic compounds, are characterized by a benzoic acid backbone with one or more methoxy (-OCH3) groups attached to the aromatic ring. This structural feature significantly influences their physicochemical properties and biological activities, making them a subject of considerable interest in pharmaceutical and cosmetic research.

Chemical Structure and Properties of Methoxy-Substituted Benzoates

The position and number of methoxy groups on the benzene ring are critical determinants of the molecule's reactivity and biological function. The electron-donating nature of the methoxy group can enhance the antioxidant potential of the molecule, while also influencing its antimicrobial and anti-inflammatory properties. The esters of p-hydroxybenzoic acid, commonly known as parabens, are a prominent subgroup of these compounds, widely utilized as preservatives in various industries.[1][2]

Overview of Biological Activities and Therapeutic Potential

Methoxy-substituted benzoates exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic effects. Their ability to modulate various biological pathways underscores their potential for development as therapeutic agents and preservatives. This guide provides a comprehensive overview of these activities, the underlying mechanisms, and detailed protocols for their evaluation.

Antimicrobial and Antifungal Activity

The antimicrobial properties of methoxy-substituted benzoates, particularly parabens like methylparaben, are well-documented.[3][4][5] They are effective against a wide range of microorganisms, with their efficacy being influenced by the specific microbial strain and environmental conditions.[3]

Mechanism of Action

The primary mechanism of antimicrobial action is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential cellular enzymes. In fungi, some benzoic acid analogues have been shown to disrupt the oxidative stress response system, contributing to their antifungal effect.[6]

Structure-Activity Relationship

The antimicrobial and antifungal activity of these compounds is closely linked to their chemical structure. For instance, the addition of a methoxy group at the para position of the aromatic ring in benzoic acid has been shown to increase its antifungal activity.[6][7] In the case of parabens, the antimicrobial efficacy generally increases with the length of the alkyl chain of the ester group.[8][9] However, this increase in activity is often accompanied by a decrease in water solubility.[5] A combination of different parabens, such as methylparaben and propylparaben, can exhibit a synergistic effect, leading to enhanced antimicrobial action.[3][8]

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for various methoxy-substituted benzoates against different microorganisms.

| Compound | Microorganism | Type | MIC | Reference |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Staphylococcus aureus | Gram-positive bacteria | 5 mg/mL | [10] |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Bacillus subtilis | Gram-positive bacteria | 20 mg/mL | [10] |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Escherichia coli | Gram-negative bacteria | 10 mg/mL | [10] |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Rhizopus sp. | Fungus | 5 mg/mL | [10] |

| Methylparaben | Enterobacter cloacae | Gram-negative bacteria | 2.6 mM | [8] |

| Propylparaben | Enterobacter cloacae | Gram-negative bacteria | 2.2 mM | [8] |

| Sodium Benzoate | Porphyromonas gingivalis | Gram-negative bacteria | 26,650 µM | [11] |

| Sodium Benzoate | Candida albicans | Yeast | 2.5 mg/ml | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a methoxy-substituted benzoate using the broth microdilution method.[9][10]

Materials:

-

Test compound (methoxy-substituted benzoate)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism culture

-

Sterile solvent for the test compound (e.g., DMSO or ethanol)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable sterile solvent.

-

Preparation of Inoculum: Culture the test microorganism in its respective broth overnight at the optimal temperature. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate sterile broth to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound.

-

Controls: Include positive and negative control wells on each plate.

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as observed by the absence of turbidity.

Antioxidant Activity

Many methoxy-substituted benzoates exhibit significant antioxidant properties, primarily due to their ability to scavenge free radicals.[13][14]

Mechanism of Action: Free Radical Scavenging

The antioxidant mechanism of these phenolic compounds involves the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals, thereby terminating oxidative chain reactions.[14][15] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.[14]

Structure-Activity Relationship

The antioxidant capacity is influenced by the number and position of hydroxyl and methoxy groups.[16][17] Dihydroxybenzoic acid derivatives, for example, show potent radical scavenging activity.[14] While methoxy groups are weaker electron-donating groups than hydroxyl groups, their presence can still contribute to the overall antioxidant effect.[17]

Data Summary: Antioxidant Capacity (IC50 values)

The following table presents the DPPH radical scavenging activity (IC50 values) for some benzoic acid derivatives. A lower IC50 value indicates higher antioxidant activity.

| Compound | DPPH IC50 (µg/mL) | Reference |

| 2,3-dihydroxybenzoic acid | 2.22 | [15] |

| BHT (Butylated hydroxytoluene) | 29.5 | [15] |

| BHA (Butylated hydroxyanisole) | 12.5 | [15] |

| TBHQ (tert-Butylhydroquinone) | 6.8 | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the determination of the free radical scavenging activity of a methoxy-substituted benzoate using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10][15]

Materials:

-

Test compound

-

DPPH solution in methanol

-

Methanol

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well and mix.

-

Control: Prepare a control well containing only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Activity

Certain methoxy-substituted phenolic compounds have demonstrated anti-inflammatory effects, suggesting their potential in managing inflammatory conditions.[18]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory action of these compounds can be mediated through various mechanisms. One proposed mechanism involves the post-transcriptional regulation of inflammatory mediators. For instance, some methoxyphenols have been shown to inhibit the binding of the RNA-binding protein HuR to cytokine mRNA, thereby reducing the expression of pro-inflammatory cytokines such as CCL2, CCL5, IL-6, and IL-8.[18] Other derivatives, like 2-hydroxy-4-methoxy benzoic acid, have been found to attenuate liver inflammation by reducing inflammatory cytokines and modulating the activity of key defensive enzymes.[19]

Experimental Protocol: In Vitro Assessment in Human Airway Cells

This protocol provides a method for evaluating the anti-inflammatory effects of methoxy-substituted benzoates in a human airway cell line model.[18]

Materials:

-

Human airway epithelial cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Reagents for RNA extraction and qPCR (quantitative Polymerase Chain Reaction)

-

ELISA kits for cytokine measurement

Procedure:

-

Cell Culture: Culture the human airway cells to a suitable confluency.

-

Treatment: Treat the cells with the test compound at various concentrations in the presence or absence of TNF-α to stimulate an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytokine Expression Analysis (qPCR):

-

Extract total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of target inflammatory cytokine genes (e.g., IL-6, IL-8) using qPCR.

-

-

Cytokine Secretion Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines using specific ELISA kits.

-

Cytotoxicity and Safety Evaluation

Assessing the cytotoxicity of methoxy-substituted benzoates is crucial for determining their safety profile for potential therapeutic or preservative applications.[1][20]

Mechanism of Action

The cytotoxic effects of these compounds can vary depending on their structure and the cell type. Some benzoic acid derivatives have been shown to selectively target tumor cells by disrupting mitochondrial function, leading to apoptosis.[21] In contrast, some parabens have been reported to have low acute toxicity.[22]

Data Summary: Cytotoxicity (LC50/IC50 values)

The following table provides a summary of the cytotoxic effects of some benzoates on different cell lines.

| Compound | Cell Line | Assay | LC50/IC50 | Reference |

| Methyl Benzoate | HEK293 (kidney) | WST-1 | >7.3 mM | [23] |

| Methyl Benzoate | CACO2 (colon) | WST-1 | ~11 mM | [23] |

| Methyl Benzoate | SH-SY5Y (neuronal) | WST-1 | >7.3 mM | [23] |

| 4-substituted methoxybenzoyl-aryl-thiazole (8n) | Prostate cancer cells | - | 6-13 nM | [24] |

| N-methyl-substituted benzimidazole carboxamide (12) | MCF-7 (breast cancer) | - | 3.1 µM | [25] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[26][27]

Materials:

-

Target cell line

-

Cell culture medium and supplements

-

Test compound

-

MTT reagent

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Addition of MTT: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Perspectives

Methoxy-substituted benzoates represent a versatile class of compounds with a wide array of biological activities. Their established use as antimicrobial preservatives, coupled with emerging evidence of their antioxidant and anti-inflammatory potential, highlights their significance in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse effects and on the synthesis of novel derivatives with enhanced potency and selectivity. In vivo studies are also essential to validate the therapeutic potential of these promising compounds.

References

-

Parabens as antimicrobial preservatives in creams - PubMed. (n.d.). PubMed. [Link]

-

Bacterial Toxicity Testing and Antibacterial Activity of Parabens - ResearchGate. (n.d.). ResearchGate. [Link]

-

Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed. (n.d.). PubMed. [Link]

-

ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME - CIBTech. (n.d.). CIBTech. [Link]

-

Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC. (n.d.). PubMed Central. [Link]

-

Bacterial toxicity testing and antibacterial activity of parabens - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed. (n.d.). PubMed. [Link]

-

The controversies of parabens - an overview nowadays - PubMed. (n.d.). PubMed. [Link]

-

Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed. (n.d.). PubMed. [Link]

-

A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed. (n.d.). PubMed. [Link]

-

Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (n.d.). MDPI. [Link]

-

A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben - PubMed. (n.d.). PubMed. [Link]

-

Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - NIH. (n.d.). National Institutes of Health. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (n.d.). Journal of Inflammation. [Link]

-

Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - ResearchGate. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed. (n.d.). PubMed. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. (n.d.). PubMed. [Link]

-

Antibacterial activity of benzoates 1-18. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

In Vitro Activity of Sodium-Benzoate against Isolates of Methicillin-resistant Staphylococcus aureus - UWI Mona. (n.d.). The University of the West Indies at Mona, Jamaica. [Link]

-

Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives - ACG Publications. (n.d.). ACG Publications. [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO Abstract In - Bulgarian Journal of Agricultural Science®. (n.d.). Bulgarian Journal of Agricultural Science. [Link]

-

Effect of sodium benzoate on Vero 76 cell viability after 72 h... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Streptococcus Pyogene - E-RESEARCHCO. (n.d.). E-Researchco. [Link]

-

Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (n.d.). MDPI. [Link]

-

Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines - PubMed. (n.d.). PubMed. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

-

2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger - ResearchGate. (n.d.). ResearchGate. [Link]

-

Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 - ResearchGate. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory effect of methoxyflavonoids from Chiliadenus montanus (Jasonia Montana) growing in Egypt - PubMed. (n.d.). PubMed. [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. The controversies of parabens - an overview nowadays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parabens as antimicrobial preservatives in creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cibtech.org [cibtech.org]

- 6. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agrojournal.org [agrojournal.org]

- 13. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]